REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].NCCC1C2C(=CC=CC=2)NC=1.[Cl:18][CH2:19][CH2:20][CH2:21][C:22](Cl)=[O:23]>>[Cl:18][CH2:19][CH2:20][CH2:21][C:22]([N:3]([O:4][CH3:5])[CH3:2])=[O:23] |f:0.1|
|
Name
|
|
Quantity
|
29.1 mL
|
Type
|
reactant
|
Smiles
|
NCCC1=CNC2=CC=CC=C12
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained below 25° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over about 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
resulting in precipitation
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 100 mL of diethyl ether and 100 mL of saturated aqueous sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with an additional 100 mL of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
the aqueous fractions were back-extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |